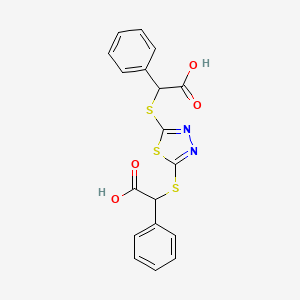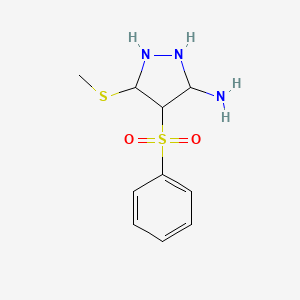
2,2'-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis(phenylacetic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis(phenylacetic acid) is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a thiadiazole ring connected to two phenylacetic acid moieties via disulfide linkages
Méthodes De Préparation
The synthesis of 2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis(phenylacetic acid) typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides or dithiocarbamates with suitable reagents like phosphorus oxychloride or sulfuryl chloride.
Introduction of Disulfide Linkages: The disulfide linkages are introduced by the oxidation of thiol groups. This can be achieved using oxidizing agents such as hydrogen peroxide or iodine.
Attachment of Phenylacetic Acid Moieties: The phenylacetic acid moieties are attached to the thiadiazole ring via esterification or amidation reactions. Common reagents for these reactions include carbodiimides or acid chlorides.
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation.
Analyse Des Réactions Chimiques
2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis(phenylacetic acid) undergoes various chemical reactions, including:
Oxidation: The disulfide linkages can be oxidized to form sulfonic acids or sulfoxides using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The disulfide linkages can be reduced to thiols using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: The phenylacetic acid moieties can undergo substitution reactions with nucleophiles or electrophiles. Common reagents for these reactions include alkyl halides, acyl chlorides, and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the disulfide linkages may yield sulfonic acids, while reduction may yield thiols.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: Thiadiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties. They are being investigated for their potential use as therapeutic agents.
Medicine: The compound’s biological activities make it a candidate for drug development. It is being studied for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers and coatings. It is also being explored for its potential use in agriculture as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of 2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis(phenylacetic acid) involves its interaction with various molecular targets and pathways. The compound’s thiadiazole ring and disulfide linkages allow it to interact with proteins, enzymes, and other biomolecules. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological activities. For example, the compound may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis.
Comparaison Avec Des Composés Similaires
2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis(phenylacetic acid) can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole-2,5-dithiol: This compound contains a thiadiazole ring with two thiol groups. It is known for its ability to form coordination polymers with metals and has applications in water treatment.
2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis(N-phenylacetamide): This compound contains a thiadiazole ring with disulfide linkages and phenylacetamide moieties. It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis[1-(4-ethoxyphenyl)ethanone]: This compound contains a thiadiazole ring with disulfide linkages and ethoxyphenyl moieties. It has been explored for its potential use in the development of new materials.
The uniqueness of 2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis(phenylacetic acid) lies in its specific structure, which allows for a wide range of chemical reactions and biological activities
Propriétés
Formule moléculaire |
C18H14N2O4S3 |
|---|---|
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
2-[[5-[carboxy(phenyl)methyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]-2-phenylacetic acid |
InChI |
InChI=1S/C18H14N2O4S3/c21-15(22)13(11-7-3-1-4-8-11)25-17-19-20-18(27-17)26-14(16(23)24)12-9-5-2-6-10-12/h1-10,13-14H,(H,21,22)(H,23,24) |
Clé InChI |
PNNFTBXFFZGNKP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)O)SC2=NN=C(S2)SC(C3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Pyrrolidin-1-yl)-2-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15121471.png)
![4-bromo-1-({1-[(1,4-dioxan-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B15121472.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrazin-2-amine](/img/structure/B15121486.png)
![2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine](/img/structure/B15121487.png)

![3-[(4-methoxyphenyl)methyl]-2-(propylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B15121507.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-methylpyrimidine](/img/structure/B15121511.png)
![4-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B15121512.png)
![N-{1-[(3,5-difluorophenyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine](/img/structure/B15121515.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethoxyphenyl)azetidine-1-carboxamide](/img/structure/B15121519.png)
![4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B15121531.png)
![4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(propan-2-yl)pyrimidine](/img/structure/B15121533.png)
![3-(2-Bromophenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}propan-1-one](/img/structure/B15121545.png)
![5-chloro-N-methyl-N-[1-(pyrimidin-2-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B15121547.png)
